4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline
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Overview
Description
5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine is a complex organic compound with a unique structure It is characterized by the presence of multiple methoxy and amino groups attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the amino groups can yield corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: Shares similar functional groups but has a different core structure.
5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole: Another related compound with similar bioactive properties.
Uniqueness
5’-(4-Amino-3-methoxyphenyl)-3,3’‘-dimethoxy-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine is unique due to its terphenyl backbone, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to molecular targets, making it a valuable compound in drug discovery and material science.
Properties
IUPAC Name |
4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-16-28(19-7-10-22(31)25(13-19)34-4)17(2)30(21-9-12-24(33)27(15-21)36-6)18(3)29(16)20-8-11-23(32)26(14-20)35-5/h7-15H,31-33H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLRWZOZRVNKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC(=C(C=C2)N)OC)C)C3=CC(=C(C=C3)N)OC)C)C4=CC(=C(C=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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